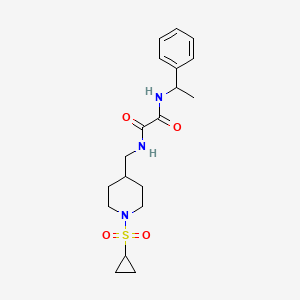

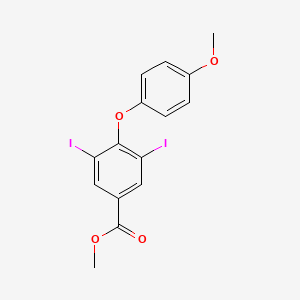

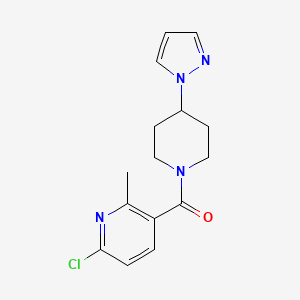

![molecular formula C23H14N4O4 B2571270 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid CAS No. 586986-62-1](/img/structure/B2571270.png)

4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid” is a compound that contains a benzotriazole moiety . Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Synthesis Analysis

Benzotriazole has been described as a premium synthetic auxiliary that has been extensively explored for the synthesis of various heterocyclic compounds . It has been used for the synthesis of benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Benzotriazole derivatives have been used as synthons for various chemical reactions, including the Graebe–Ullmann reaction . They have also been used for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight can be determined using mass spectrometry .科学的研究の応用

Photodynamic Therapy and Photosensitization

Research on zinc phthalocyanine derivatives, which are structurally complex molecules related to benzoic acid derivatives, has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them effective Type II photosensitizers. Their suitability for photodynamic therapy stems from their strong fluorescence properties and appropriate photodegradation quantum yield, critical for initiating Type II photophysical reactions in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Bioactive Molecules

The synthesis and characterization of novel compounds for potential use as plant growth regulators have been explored. This includes the development of benzoic acid derivatives, which underscores the versatility of benzoic acid frameworks in synthesizing compounds with potential biological activities. Such research illustrates the foundational role of benzoic acid derivatives in creating molecules with desired biological properties (Teitei, 1980).

Development of Novel Amino Acids for Peptide Synthesis

The creation of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), from benzoic acid derivatives for use in peptidomimetics and combinatorial chemistry, represents an innovative application. AmAbz serves as a building block for the synthesis of pseudopeptides, illustrating the potential of benzoic acid derivatives in advancing peptide and protein engineering (Pascal, Sola, Labéguère, & Jouin, 2000).

Antimicrobial Compound Synthesis

Research into the synthesis of compounds containing benzoic acid moieties, such as benzoimidazole derivatives, has highlighted their importance in creating antimicrobial agents. These studies involve the integration of benzoic acid derivatives with other bioactive moieties to investigate their antimicrobial efficacy, demonstrating the chemical versatility and potential of benzoic acid derivatives in developing new antimicrobial strategies (El-Meguid, 2014).

Corrosion Inhibition

Novel compounds based on benzoic acid derivatives, such as benzimidazole derivatives containing hydroxyquinoline, have been synthesized and evaluated for their corrosion inhibition properties. These studies provide insight into the role of benzoic acid derivatives in protecting metals against corrosion, offering potential applications in industrial maintenance and preservation (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

作用機序

Target of Action

It is known that benzotriazole derivatives, which this compound is a part of, have been found to bind with enzymes and receptors in biological systems . This broad spectrum of biological properties is due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Mode of Action

Benzotriazole derivatives are known to interact with their targets through diverse non-covalent interactions, making them susceptible to bind with enzymes and receptors in biological systems .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzotriazole derivatives have been found to exhibit various biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

将来の方向性

Benzotriazole derivatives have shown promising applications in medicinal chemistry and material sciences . They could be used as a structural optimization platform for the design and development of more selective and potent molecules . Future research could focus on exploring these possibilities further.

生化学分析

Biochemical Properties

4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid plays a significant role in biochemical reactions due to its ability to form non-covalent interactions with enzymes, proteins, and other biomolecules. The benzotriazole moiety in the compound is capable of forming π–π stacking interactions and hydrogen bonds, which facilitate its binding to enzymes and receptors in biological systems . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidative benefits . Additionally, it can bind to DNA and RNA, influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, particularly hepatocarcinoma cells, by inducing apoptosis and cell cycle arrest . It also modulates cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved . For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Over time, the degradation products may affect cellular function, leading to changes in cell viability and metabolism . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as increased expression of antioxidative enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidative capacity and reduced inflammation . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects . These findings highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter the levels of metabolites in cells . Additionally, this compound can modulate the activity of key metabolic enzymes, affecting cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Binding proteins, such as albumin and heat shock proteins, facilitate the transport and localization of the compound within cells . The distribution of this compound can influence its biological activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific cellular compartments . The localization of this compound can affect its ability to modulate gene expression and enzyme activity, influencing cellular responses to stress and other stimuli .

特性

IUPAC Name |

4-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O4/c28-21-15-5-1-2-6-16(15)22(29)20(27-18-8-4-3-7-17(18)25-26-27)19(21)24-14-11-9-13(10-12-14)23(30)31/h1-12,24H,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWFUONLMVUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

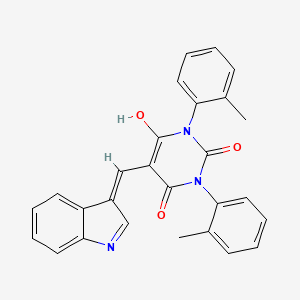

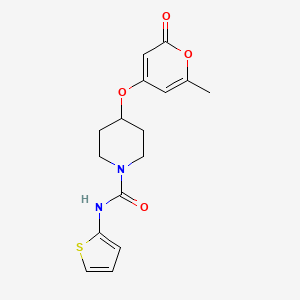

![N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2571191.png)

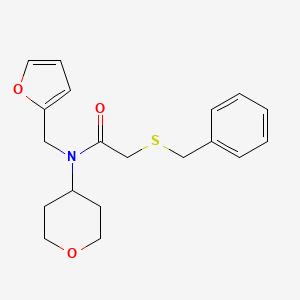

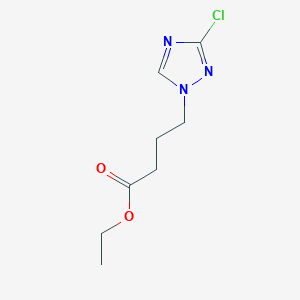

![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)

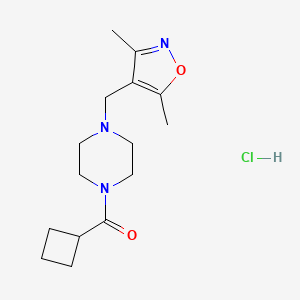

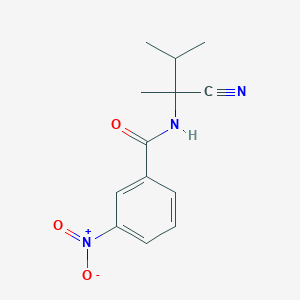

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)